molecular formula C25H25N5O6S B12119288 N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide

N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide

Cat. No.: B12119288
M. Wt: 523.6 g/mol
InChI Key: USFKQOLKVSSSKG-UHFFFAOYSA-N
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Description

N-(4-{[(2Z)-3-[(3,4,5-Trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide is a quinoxaline derivative featuring a sulfamoylphenylacetamide backbone substituted with a 3,4,5-trimethoxyphenylamino group. Its molecular formula is C22H20N6O5S2, with an average molecular weight of 512.559 g/mol and a monoisotopic mass of 512.093660 . The compound’s ChemSpider ID is 1498124, and it is registered under CAS number 301357-86-8 . The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents, while the sulfamoyl and acetamide groups may enhance solubility and bioavailability.

Properties

Molecular Formula

C25H25N5O6S

Molecular Weight

523.6 g/mol

IUPAC Name

N-[4-[[3-(3,4,5-trimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C25H25N5O6S/c1-15(31)26-16-9-11-18(12-10-16)37(32,33)30-25-24(28-19-7-5-6-8-20(19)29-25)27-17-13-21(34-2)23(36-4)22(14-17)35-3/h5-14H,1-4H3,(H,26,31)(H,27,28)(H,29,30)

InChI Key

USFKQOLKVSSSKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide typically involves multiple steps, including the formation of the quinoxaline core, the introduction of the trimethoxyphenyl group, and the final acetamide formation. Key steps often include:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a suitable diketone.

    Introduction of the Trimethoxyphenyl Group: This step may involve a nucleophilic aromatic substitution reaction.

    Final Acetamide Formation: This can be accomplished through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit tubulin polymerization.

Mechanism of Action

The mechanism of action of N-(4-{[(2Z)-3-[(3,4,5-trimethoxyphenyl)amino]quinoxalin-2(1H)-ylidene]sulfamoyl}phenyl)acetamide involves its interaction with tubulin, a protein that plays a critical role in cell division. By binding to tubulin, this compound inhibits its polymerization, thereby disrupting the formation of microtubules and ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Target Compound

  • Core structure: Quinoxaline with a (2Z)-ylidene configuration.
  • Key substituents: 3,4,5-Trimethoxyphenylamino group at position 3. Sulfamoylphenylacetamide at position 4.
  • Molecular weight : 512.56 g/mol .

Analog 1: N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (e.g., Compound 4a from )

  • Core structure: Quinoxaline with phenyl groups at positions 2 and 3.
  • Key substituents :
    • Chlorophenylpyrimidinylthio and hydroxyl groups.
    • Acetamide at position 5.
  • Molecular weight : 619.09 g/mol (for 4a) .

Analog 2: Sulfonamide-Linked Quinoxalines

  • Core structure: Quinoxaline with sulfonamide linkages.
  • Key substituents : Varied aryl sulfonamides (e.g., 4-sulfamoylphenyl).
  • Molecular weight : Typically 450–550 g/mol (similar to target compound) .

Pharmacokinetic and Toxicological Considerations

  • Target Compound: The acetamide and sulfamoyl groups may improve metabolic stability compared to non-polar analogs. The trimethoxyphenyl group could increase hepatotoxicity risks, as seen in other trimethoxy-substituted drugs.
  • Compound 4a : High molecular weight and lipophilic substituents may limit oral bioavailability.

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